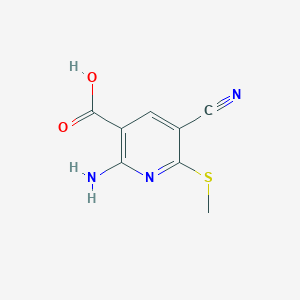
2-Piperidinecarbonitrile, 4-methyl-
Overview
Description
2-Piperidinecarbonitrile, 4-methyl- is an organic compound with the molecular formula C7H12N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group (-CN) attached to the second carbon of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Piperidinecarbonitrile, 4-methyl- can be synthesized through several methods. One common approach involves the hydrogenation of 4-methyl-2-pyridinecarbonitrile using a palladium catalyst. This method allows for the selective reduction of the pyridine ring to a piperidine ring while retaining the nitrile group . The reaction typically occurs under mild conditions, such as 30-50°C and 6 bar pressure, with the addition of an acidic additive like sulfuric acid to fine-tune the selectivity .
Industrial Production Methods
In industrial settings, the production of 4-methyl-2-piperidinecarbonitrile may involve large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is common in these industrial methods .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarbonitrile, 4-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Reduction: 4-Methyl-2-piperidineamine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Piperidinecarbonitrile, 4-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-2-piperidinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The nitrile group can interact with active sites in proteins, influencing their function and leading to various biological effects . The piperidine ring provides a scaffold that can be modified to enhance binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pyridinecarbonitrile: A precursor in the synthesis of 4-methyl-2-piperidinecarbonitrile, differing by the presence of a pyridine ring instead of a piperidine ring.
2-Piperidinecarbonitrile: Similar structure but lacks the methyl group at the fourth position.
4-Cyanopyridine: Contains a nitrile group attached to a pyridine ring, used in similar synthetic applications.
Uniqueness
2-Piperidinecarbonitrile, 4-methyl- is unique due to its combination of a piperidine ring and a nitrile group, which provides distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-methylpiperidine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-4H2,1H3 |
InChI Key |
YDHDNRCXNGNUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2'-[(E)-Diazenediyl]dibutanenitrile](/img/structure/B8633154.png)


![Methyl 2-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B8633170.png)

![methyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B8633175.png)
![1-[(3R)-3-(3,5-Difluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B8633178.png)

![[6-Hydroxymethyl-3,4-bis-(4-methoxy-phenyl)-cyclohex-3-enyl]-methanol](/img/structure/B8633204.png)
